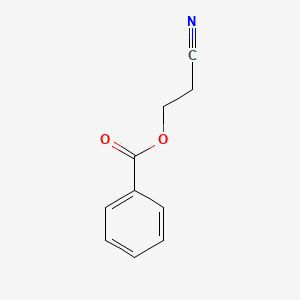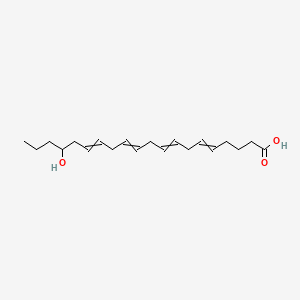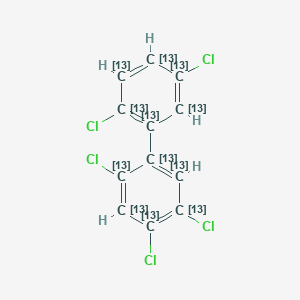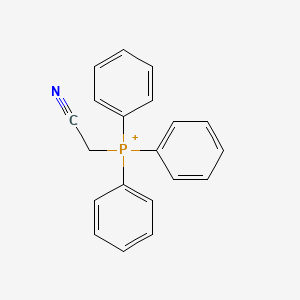
2-Cyanoethyl benzoate
Descripción general
Descripción
2-Cyanoethyl benzoate is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 2-Cyanoethyl benzoate can be achieved through various methods. One approach involves the reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole, which yields ethyl 4-(2-cyanoacetamido)benzoate . Another method involves the SN2 reaction of 2-naphthol and butyl tosylate .Molecular Structure Analysis
The molecular weight of 2-Cyanoethyl benzoate is 175.19 . Its IUPAC name is 2-cyanoethyl benzoate, and its InChI code is 1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 .Physical And Chemical Properties Analysis
2-Cyanoethyl benzoate is a liquid at room temperature . The physical and chemical properties of organic compounds like 2-Cyanoethyl benzoate are determined by intermolecular forces .Aplicaciones Científicas De Investigación
Building Blocks in Chemical Synthesis
“2-Cyanoethyl benzoate” is often used as a building block in chemical synthesis . It is readily available and can be used to construct more complex molecules in a laboratory setting .
Catalyst in Phosphoramidite Chemistry
In the field of phosphoramidite chemistry, “2-Cyanoethyl benzoate” is used as a catalyst . Specifically, it is used in the preparation of deoxyribonucleoside phosphoramidites, which are essential components in the synthesis of DNA .
DNA Synthesis
“2-Cyanoethyl benzoate” plays a crucial role in DNA synthesis . It is used in the preparation of deoxyribonucleoside phosphoramidites, which are then applied directly on an automatic solid-phase DNA synthesizer .
Research and Development
“2-Cyanoethyl benzoate” is widely used in scientific research and development . It is often used in experiments to understand its properties and potential applications .
Safety and Hazards
Direcciones Futuras
2-Cyanoethyl benzoate is used for research and development . It could potentially be used to synthesize more potent biologically active benzothiazole-based drugs .
Relevant Papers Relevant papers on 2-Cyanoethyl benzoate include studies on the synthesis of benzocaine and its reactions , as well as research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
Mecanismo De Acción
Target of Action
2-Cyanoethyl benzoate is primarily used as a protecting group in organic synthesis . It is widely used in oligonucleotide synthesis . The compound’s primary targets are the reactive sites in the molecule, especially when more than one functional group is present .
Mode of Action
The compound interacts with its targets by adding to the double bond of an ether in the presence of an acid catalyst . This interaction results in the formation of a protected compound that is a much weaker acid than the alkyne . This allows for the displacement reaction to be carried out with the alkynide salt without difficulty .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound is stable and readily prepared . Its stability and reactivity make it a valuable tool in organic synthesis .
Result of Action
The result of the action of 2-Cyanoethyl benzoate is the formation of a protected compound that can undergo further reactions without interference from the protected functional group . This allows for more complex molecules to be synthesized with greater control over the reactions .
Action Environment
The action of 2-Cyanoethyl benzoate is influenced by the reaction conditions. The SM cross-coupling reaction, for example, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Propiedades
IUPAC Name |
2-cyanoethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHYLALRAEBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967803 | |
| Record name | 2-Cyanoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyl benzoate | |
CAS RN |
5325-95-1 | |
| Record name | NSC237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyanoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)







![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)